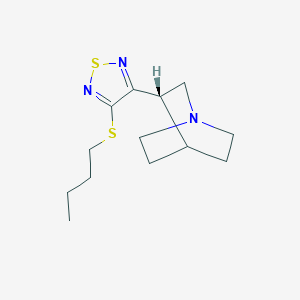

Vedaclidine

説明

ベダクリジンは、IUPAC名(3S)-3-[4-(ブチルスルファニル)-1,2,5-チアゾール-3-イル]キヌクリジンとしても知られる、実験的な鎮痛薬です。 ムスカリン性アセチルコリン受容体において混合型アゴニスト-アンタゴニストとして作用し、M1およびM4サブタイプに対して強力かつ選択的なアゴニストであり、M2、M3、およびM5サブタイプに対してアンタゴニストとして作用します 。 ベダクリジンは、モルヒネの3倍以上の効果を持つ強力な鎮痛特性で知られています .

準備方法

ベダクリジンの合成には、いくつかのステップが含まれます。

チアゾール環の形成: 最初のステップは、1,2,5-チアゾール環の形成です。これは、通常、適切なチオアミドをニトリルと酸化条件下で反応させることによって達成されます。

ブチルスルファニル基の付加: ブチルスルファニル基は、求核置換反応によって導入され、ここでブチルチオールがチアゾール環と反応します。

キヌクリジン環の形成: キヌクリジン環は別々に合成され、その後、一連の縮合反応によってチアゾール環に結合されます.

化学反応の分析

ベダクリジンは、いくつかのタイプの化学反応を起こします。

酸化: ブチルスルファニル基の硫黄原子は、適切な条件下で酸化されてスルホキシドまたはスルホンを形成することができます。

還元: チアゾール環は、使用する還元剤に応じて、さまざまな誘導体に変換することができます。

これらの反応で一般的に使用される試薬には、酸化剤(過酸化水素など)、還元剤(水素化リチウムアルミニウムなど)、求核剤(ハロアルカンなど)が含まれます。 これらの反応から生成される主な生成物には、スルホキシド、スルホン、およびさまざまな置換されたキヌクリジン誘導体があります .

4. 科学研究の応用

ベダクリジンは、いくつかの科学研究の応用を持っています。

化学: ムスカリン性アセチルコリン受容体リガンドの挙動を研究するためのモデル化合物として使用されます。

生物学: ベダクリジンは、さまざまな生物学的プロセスにおけるムスカリン性受容体の役割を調査するために使用されます。

科学的研究の応用

Vedaclidine has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of muscarinic acetylcholine receptor ligands.

Biology: this compound is used to investigate the role of muscarinic receptors in various biological processes.

Medicine: It is being researched for its potential use in treating neuropathic pain and cancer pain relief.

作用機序

ベダクリジンは、ムスカリン性アセチルコリン受容体に作用することによってその効果を発揮します。これは、痛覚の知覚や認知機能の調節に関与するM1およびM4サブタイプに対する強力かつ選択的なアゴニストです。 同時に、それは唾液分泌や振戦などの副作用を軽減するのに役立つM2、M3、およびM5サブタイプに対してアンタゴニストとして作用します 。 関与する分子標的および経路には、アセチルコリン放出の調節と疼痛シグナル伝達経路の阻害が含まれます .

類似化合物との比較

ベダクリジンは、ムスカリン性受容体に対するデュアルアゴニスト-アンタゴニスト活性においてユニークです。類似の化合物には次のものがあります。

アセクリジン: 緑内障の治療に使用されるムスカリン性アゴニスト。

これらの化合物と比較して、ベダクリジンの異なるムスカリン性受容体サブタイプに対するアゴニストとアンタゴニストの組み合わせは、副作用の少ない鎮痛薬として特に効果的です .

特性

IUPAC Name |

3-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-butylsulfanyl-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3S2/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16/h10-11H,2-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZPXVURFDJHGI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NSN=C1C2CN3CCC2CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275663 | |

| Record name | Vedaclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141575-50-0 | |

| Record name | Vedaclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141575500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vedaclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VEDACLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98IW5HAV1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)

![4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine](/img/structure/B117380.png)